molecular formula C22H15ClN2O2S2 B2719859 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478067-74-2

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone

Cat. No.: B2719859
CAS No.: 478067-74-2
M. Wt: 438.94
InChI Key: CRGGORWMHHYEMR-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a complex organic compound that features a pyrimidine ring substituted with phenyl and chlorophenyl groups

Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed amidation reactions under low carbon monoxide pressures and in the presence of an iodide salt . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their function and activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone include:

The uniqueness of this compound lies in its combination of a pyrimidine ring with phenyl and chlorophenyl substitutions, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGGORWMHHYEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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